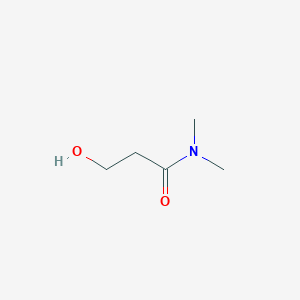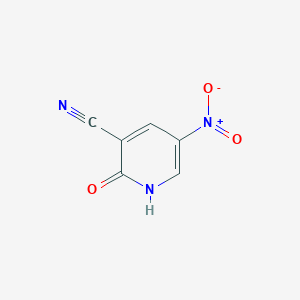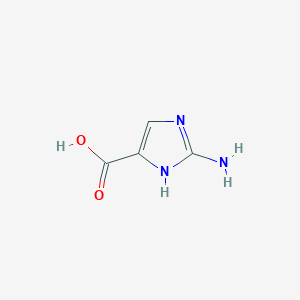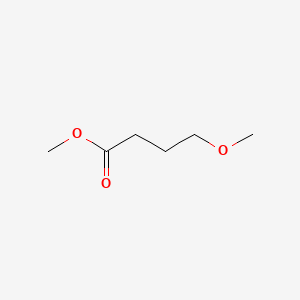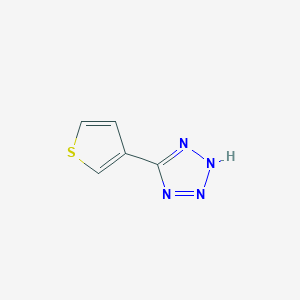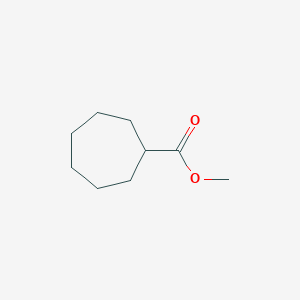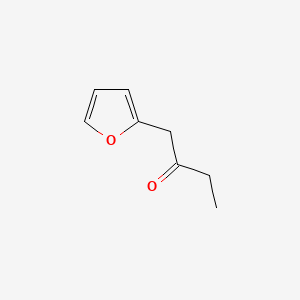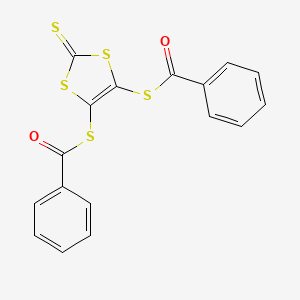
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione involves condensation reactions and can be achieved through different pathways. One method involves the reaction of tropone derivatives with 4,5-bis(benzoylthio)-1,3-dithiole-2-thione to afford 1,3,5-cycloheptatriene derivatives (Saito et al., 1991). Another synthesis approach is reported by Meline and Elsenbaumer (1997), where a non-coupling synthesis route for bis(ethylenedithio)tetrathiafulvalene using 4,5-bis(benzoylthio)-1,3-dithiole-2-thione as a precursor is detailed, showcasing the versatility of this compound in organic synthesis (Meline & Elsenbaumer, 1997).
Molecular Structure Analysis
The molecular structure of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione and its derivatives has been extensively analyzed. Studies such as those by Comerlato et al. (2010) have detailed the crystal structures of this compound's polymorphs, revealing insights into its molecular packing, intermolecular contacts, and the disposition of its enantiomers (Comerlato et al., 2010).
Chemical Reactions and Properties
This compound is involved in unique condensation reactions, as discussed by Saito et al. (1991), where its reactivity towards tropone derivatives has been explored. Additionally, the surface-induced decomposition of this compound on silver surfaces has been studied, indicating its sensitivity and reactivity in the presence of metal surfaces, which is crucial for applications in material science (Joy & Srinivasan, 2000).
Physical Properties Analysis
The physical properties, including crystal growth, morphology, and thermal behavior of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, have been characterized by Wang et al. (2008). Their research provides valuable information on the optical absorption, infrared, Raman, and X-ray powder diffraction spectroscopy of this compound, shedding light on its stability and behavior under different conditions (Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione, especially its reactivity and role in synthesizing various organic materials, are of great interest. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene highlights its utility in creating materials with electronic properties. Furthermore, the reaction with dibromine and diiodine forming molecular adducts demonstrates its versatility in forming compounds with a range of bonding interactions, which are crucial for developing materials with specific electronic characteristics (Mancini et al., 2012).
Applications De Recherche Scientifique
Macrocyclic Compounds Synthesis
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione has been utilized in the synthesis of novel macrocycles. One such compound incorporates a 4,5-dithio-1,3-dithiole-2-thione unit. These macrocycles display interesting properties due to their structural complexity and the presence of non-planar tetrathiafulvalene moieties (Girmay et al., 1989).
Reactions with Tropones
It is involved in unique condensation reactions with tropones, leading to the formation of 1,3,5-cycloheptatriene derivatives. These derivatives exhibit a three-dimensional network through sulfur-sulfur contacts, as revealed by single crystal X-ray analysis (Saito et al., 1991).
Analysis of Structural and Thermal Properties
The crystal growth, morphology, spectrographic characterization, and thermal properties of 4,5-Bis(benzoylthio)-1,3-dithiole-2-thione have been extensively studied. These studies provide insights into its physical properties and potential applications in material science (Wang et al., 2008).
Surface-Induced Decomposition Studies
Investigations into the surface-induced decomposition of this compound on silver surfaces have been conducted using surface-enhanced Raman spectroscopy. These studies are crucial for understanding its behavior in different chemical environments, particularly in the context of surface chemistry (Joy & Srinivasan, 2000).
Formation of Molecular Adducts
Research has been conducted on the formation of molecular adducts with dibromine and diiodine. These studies provide valuable information on the bonding interactions and molecular structures formed as a result of these interactions (Mancini et al., 2012).
Propriétés
IUPAC Name |
S-(5-benzoylsulfanyl-2-sulfanylidene-1,3-dithiol-4-yl) benzenecarbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O2S5/c18-13(11-7-3-1-4-8-11)21-15-16(24-17(20)23-15)22-14(19)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZPSSPUVUGQQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(SC(=S)S2)SC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218602 | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis(benzoylthio)-1,3-dithiole-2-thione | |
CAS RN |
68494-08-6 | |
| Record name | 4,5-Dibenzoylthio-1,3-dithiole-2-thione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068494086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(5-(Benzoylthio)-2-thioxo-1,3-dithiol-4-yl) benzenecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DIBENZOYLTHIO-1,3-DITHIOLE-2-THIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ27129MNI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



